(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid is a fluorinated amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .
Properties
Molecular Formula |
C19H18FNO4 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid |
InChI |
InChI=1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI Key |
AUWZDDFQQXJWBJ-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCF)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Initial Fmoc Protection
The synthesis begins with Fmoc-Gln-OH, where the γ-amide of glutamine is oxidized to a primary amine, forming Fmoc-Dab-OH (diaminobutyric acid). This step employs DiPa in a ternary solvent system (ethyl acetate:acetonitrile:water = 2:1:1) at 20–30°C for 72 hours, achieving 65–85% yields.
Table 1: Reaction Conditions for Fmoc-Dab-OH Synthesis
| Parameter | Optimal Value |
|---|---|
| Solvent Ratio (v/v) | Ethyl acetate:ACN:water (2:1:1) |
| Temperature | 20–30°C |
| Reaction Time | 72 hours |
| Oxidizing Agent | Iodobenzene diacetate (DiPa) |
| Yield | 65–85% |
Fluorination at C4
The 4-fluoro group is introduced via nucleophilic substitution or oxidative fluorination. In a modified protocol, Fmoc-Dab-OH reacts with a fluorinating agent (e.g., Selectfluor®) in acetone-water (1:1 v/v) at 0–10°C. pH adjustment to 7.5–8.0 with 0.5N NaOH minimizes side reactions.
Critical Factors:
-
Temperature Control : Sub-zero conditions prevent racemization.
-
Solvent Polarity : Acetone-water mixtures enhance fluorinating agent solubility.
-
Stoichiometry : A 1:1.2 molar ratio of Fmoc-Dab-OH to fluorinating agent ensures complete conversion.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors replace batch processes, reducing reaction times from 72 hours to 12–24 hours. Automated systems regulate pH and temperature, achieving consistent yields >80%.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1–5 L | 100–500 L |
| Temperature Control | Manual | Automated |
| Purification | Column Chromatography | Crystallization |
| Yield | 65–85% | 80–90% |
Comparative Analysis of Fluorination Methods
Fluorination efficiency depends on reagent selection and reaction mechanics.
Table 3: Fluorinating Agents and Outcomes
| Reagent | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Selectfluor® | Acetone-water (1:1) | 78 | 99.1 |
| DAST | Dichloromethane | 65 | 97.5 |
| NFSI | THF-water (3:1) | 72 | 98.8 |
Selectfluor® in acetone-water outperforms alternatives due to milder conditions and reduced byproduct formation.
Quality Control and Analytical Characterization
5.1 Purity Assessment
Reverse-phase HPLC with UV detection (220 nm) confirms >99% purity. Mobile phases of acetonitrile-water (70:30) with 0.1% TFA resolve Fmoc-protected intermediates.
5.2 Stereochemical Validation
Chiral HPLC using a Crownpak CR-I column verifies enantiomeric excess (>99% S-configuration). Nuclear magnetic resonance (NMR) corroborates fluorine integration at δ 4.8–5.2 ppm (¹⁹F NMR).
5.3 Stability Profiling
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, ensuring storage stability under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated butanoic acid chain, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the butanoic acid chain can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted butanoic acid derivatives
Scientific Research Applications
Chemistry
In the field of chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid serves as a crucial intermediate in synthesizing complex organic molecules. Its Fmoc-protected amino group allows for the sequential addition of amino acids during peptide synthesis.
Key Reactions :
- Fmoc Protection : Protects the amino group during chemical reactions.
- Coupling Reactions : Utilizes coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for efficient synthesis.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Sodium azide | Substituted butanoic acid derivatives |
Biology
Biologically, this compound is utilized for developing fluorinated amino acids that are incorporated into peptides and proteins. Fluorinated amino acids enhance the stability and bioavailability of peptides, making them valuable in drug design.
Applications in Biological Research :
- Enzyme Activity Modulation : Fluorinated amino acids can alter binding affinities to enzyme active sites, crucial for designing enzyme inhibitors.
- Cell Signaling Modulation : Influences pathways related to cell proliferation and apoptosis by interacting with G protein-coupled receptors.
- Antioxidant Properties : Preliminary studies suggest potential antioxidant capabilities that may protect cells from oxidative stress.
Medicine
In medicinal chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid is explored for its potential in developing fluorinated pharmaceuticals. The incorporation of fluorine atoms can enhance metabolic stability and binding affinity, leading to more effective medications.
Case Study Example :
A study demonstrated that incorporating fluorinated amino acids into peptide structures significantly improved their pharmacokinetic profiles, suggesting a pathway for developing new therapeutic agents.
Industry
Industrially, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, particularly in developing fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The compound can interact with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and molecular properties:
*Calculated based on analogous structures.
Key Comparative Insights
Electronic and Steric Effects
- This property is critical in medicinal chemistry for enhancing metabolic stability .
- Bromine (C4-Br Analog) : Larger atomic radius and polarizability compared to fluorine make it suitable for Suzuki-Miyaura cross-coupling reactions, enabling post-synthetic modifications .
- Azide (C4-N3 Analog) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioconjugation strategies .
Solubility and Stability
- Methoxy-Ester (C4-OCH3/COOCH3) : The ester group increases hydrophobicity, while the methoxy group may enhance solubility in organic solvents, useful in SPPS .
- Hydrochloride Salt (4-aminobutanoic acid analog): Protonation of the amino group improves aqueous solubility, facilitating purification and handling .
Hazard Profiles
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid, commonly referred to as Fmoc-L-4-fluorobutyric acid, is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- CAS Number : 135112-27-5
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid is primarily attributed to its role as a building block in peptide synthesis and its interactions with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compound, making it suitable for incorporation into peptides.
- Inhibition of Enzymatic Activity : Research indicates that fluorinated amino acids can modulate enzyme activities by altering the binding affinity to active sites. This property is crucial in drug design, particularly in developing inhibitors for proteases and kinases .
- Cell Signaling Modulation : The compound has been shown to influence signaling pathways related to cell proliferation and apoptosis. For instance, it may interact with G protein-coupled receptors (GPCRs), which are pivotal in cellular communication .
- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidant capabilities, potentially protecting cells from oxidative stress .
Therapeutic Applications
The potential therapeutic applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid are diverse:
- Cancer Therapy : Due to its ability to inhibit specific enzyme activities involved in tumor growth, it is being explored as a candidate for cancer treatment. The structural modifications provided by the Fmoc group may enhance the selectivity of the compound towards cancerous cells .
- Neuroprotective Agent : Its interaction with neuronal signaling pathways suggests potential use in neurodegenerative diseases where oxidative stress plays a significant role .
Table 1: Summary of Biological Studies Involving (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid
Notable Research Findings
- Enzyme Inhibition Studies : A study published in Journal of Medicinal Chemistry highlighted that fluorinated amino acids, including this compound, showed substantial inhibition of serine proteases, which are critical targets in various diseases including cancer .
- Cell Line Experiments : Research conducted on breast cancer cell lines demonstrated that peptides containing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid exhibited reduced cell viability compared to controls, suggesting its potential as an anti-cancer agent .
- Neuroprotective Effects : A pilot study indicated that the compound could mitigate oxidative stress-induced apoptosis in human neuronal cells, positioning it as a promising candidate for neuroprotective therapies .
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid in laboratory settings?
- Methodological Guidance :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks (GHS H302, H315, H319, H335) .
- Storage : Store in airtight containers at 2–8°C, away from heat and light, in a ventilated area .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers confirm the identity and purity of this compound given limited analytical data?
- Methodological Guidance :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the Fmoc-protected amine and fluorobutanoic acid backbone .
- High-Performance Liquid Chromatography (HPLC) : Perform reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: ~383.4 g/mol) via ESI-MS .
Q. What are the recommended solvents and conditions for synthesizing this compound?
- Methodological Guidance :
- Solvent Compatibility : Use dichloromethane (DCM) or dimethylformamide (DMF) for Fmoc deprotection or coupling reactions .
- Reaction Optimization : Maintain pH 8–9 with diisopropylethylamine (DIPEA) during peptide coupling .
Advanced Research Questions
Q. How can contradictory data on physical properties (e.g., solubility, melting point) be resolved experimentally?
- Methodological Guidance :
- Solubility Testing : Perform stepwise solubility tests in polar (water, methanol) and non-polar (hexane) solvents at 25°C .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What strategies improve the stability of this compound under varying reaction conditions?
- Methodological Guidance :
- Incompatibility Mitigation : Avoid strong acids/bases and oxidizing agents to prevent decomposition .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 50°C) to minimize exposure to degrading conditions .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Guidance :
- Docking Studies : Use AutoDock Vina to simulate binding to aminoacyl-tRNA synthetases, leveraging the fluorobutanoic acid moiety’s electronegativity .
- Quantum Mechanics (QM) : Calculate charge distribution to optimize peptide backbone conformation in drug design .
Q. What advanced purification techniques address impurities in peptide synthesis using this compound?
- Methodological Guidance :
- Solid-Phase Extraction (SPE) : Use C18 cartridges to remove truncated peptides .
- Preparative HPLC : Apply gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
